Lanthanum(III) chloride hydrate

Beschreibung

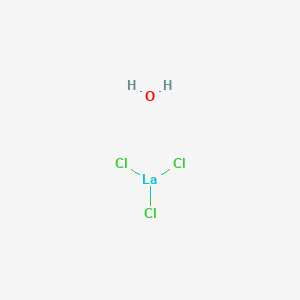

Lanthanum(III) chloride hydrate (LaCl₃·xH₂O) is a hygroscopic rare earth compound commonly encountered in hydrated forms, such as hexahydrate (LaCl₃·6H₂O, CAS 17272-45-6) and heptahydrate (LaCl₃·7H₂O, CAS 10025-84-0) . Its anhydrous form (CAS 10099-58-8) is also used in research . The hydrate exhibits a molar mass of 245.27 g/mol (anhydrous basis) and 353.36–371.37 g/mol for hexa- and heptahydrates, respectively . It is soluble in water and ethanol, with a melting point of ~91–93°C (decomposition) .

Primary applications include:

- Water treatment: Phosphate precipitation to inhibit algal growth .

- Catalysis: Lewis acid catalyst in organic synthesis and methane chlorination .

- Biochemical research: Calcium channel blocker .

- Materials science: Precursor for scintillators and nanostructures .

Safety protocols emphasize skin/eye irritation (Category 2), acute aquatic toxicity (Category 1), and respiratory risks .

Eigenschaften

IUPAC Name |

trichlorolanthanum;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.La.H2O/h3*1H;;1H2/q;;;+3;/p-3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUXZAAJDCYMILL-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.Cl[La](Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3H2LaO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20211-76-1 | |

| Record name | Lanthanum chloride (LaCl3), hydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20211-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Vorbereitungsmethoden

Reactants and Conditions

Lanthanum oxide or carbonate is reacted with diluted HCl (typically 2–4 M) under controlled pH conditions. For example, dissolving La₂O₃ in HCl until the solution reaches pH 2–3 ensures complete neutralization while avoiding excessive acidity that could introduce impurities. The reaction is stirred for 1–5 hours at ambient temperature to facilitate dissolution.

Crystallization Process

The resulting solution is filtered to remove insoluble residues (e.g., silica or unreacted starting materials) and subjected to micro-filtration (0.22 μm membranes) to eliminate colloidal particles. Evaporative concentration at 150°C for 5–7 hours yields a supersaturated solution, which is then cooled to 20°C for 12–24 hours to crystallize LaCl₃·7H₂O or LaCl₃·3H₂O, depending on the cooling rate and solvent composition.

Yield and Purity

This method produces LaCl₃·nH₂O with a moisture content of 1.6–3.0% and impurity levels below 0.1% for Fe³⁺ and SO₄²⁻. The yield exceeds 95% when optimal filtration and crystallization conditions are maintained.

Roasting and Leaching Methods

Industrial-scale production often employs chloridizing roasting, which combines lanthanum oxide or carbonate with ammonium chloride (NH₄Cl) at elevated temperatures.

Reactants and Thermal Conditions

A mixture of La₂O₃ and NH₄Cl (molar ratio 1:6–8) is heated to 300–400°C in a rotary kiln for 2–4 hours. The reaction proceeds as:

This exothermic process generates anhydrous LaCl₃, which is subsequently hydrated during leaching.

Leaching and Evaporation

The roasted product is leached with deionized water at 80–90°C for 1–2 hours, dissolving LaCl₃ into a concentrated solution. Evaporation under reduced pressure (60–80°C) yields LaCl₃·7H₂O with a conversion rate of 98%.

Efficiency and Scalability

This method is advantageous for large-scale production due to its short reaction time (4–6 hours total) and minimal waste generation. The final product contains ≤0.05% residual NH₄⁺, making it suitable for high-purity applications.

Controlled Dehydration Techniques

Partial dehydration of higher hydrates (e.g., LaCl₃·7H₂O) allows the synthesis of specific hydrate forms (e.g., LaCl₃·3H₂O or LaCl₃·H₂O).

Stepwise Heating

LaCl₃·7H₂O is heated in a non-oxidizing oven at 70°C for 2 hours to produce LaCl₃·3H₂O, followed by 160°C for 2 hours to obtain LaCl₃·H₂O. Further heating to 250°C yields anhydrous LaCl₃, but this exceeds the scope of hydrate preparation.

Moisture Control

The use of desiccants like molecular sieves or HCl gas during dehydration reduces residual moisture. For instance, introducing HCl gas (15–30 mL/min) during heating lowers the moisture content of LaCl₃·H₂O from 759 ppm to 169 ppm.

Comparative Analysis of Methods

The table below summarizes key parameters for the four primary preparation routes:

Key Findings:

-

The roasting method offers the highest yield (98%) and is optimal for industrial use.

-

Controlled dehydration with HCl gas produces the lowest moisture content (169 ppm), critical for Grignard reagent applications.

-

Acid dissolution is the most cost-effective for small-scale laboratory synthesis.

Research Findings and Recent Advances

Recent patents highlight innovations in reactor design and gas-phase interactions. For example, tubular furnaces with integrated HCl gas flow reduce hydration time from 24 hours to 2 hours while improving yield from 56.8% to 98.2%. Additionally, reactive crystallization using NH₄OH and NH₄Cl at 80°C enables the synthesis of lanthanum hydroxychloride (La(OH)₂Cl), though this requires precise control of NH₄OH/La³⁺ ratios to avoid La(OH)₃ formation .

Analyse Chemischer Reaktionen

Preparation from Lanthanum Oxide

Anhydrous LaCl₃ is synthesized via a two-step ammonium chloride route :

-

Formation of ammonium pentachloridolanthanate :

Conditions: Heating at 200–250°C. -

Thermal decomposition to anhydrous LaCl₃ :

Conditions: Vacuum heating at 350–400°C .

Hydration Dynamics

LaCl₃·xH₂O typically exists as a heptahydrate (LaCl₃·7H₂O) under ambient conditions. Dehydration occurs stepwise upon heating:

Environmental Catalysis

-

NOx Reduction :

Promotes SCR (Selective Catalytic Reduction) of NOx with NH₃:

Efficiency: >80% at 300°C .

Phosphate Removal

LaCl₃·xH₂O reacts with phosphate ions in water, forming insoluble LaPO₄:

Capacity: 45–60 mg P/g LaCl₃, outperforming Fe³⁺ and Al³⁺ analogs .

Heavy Metal Adsorption

Binds with arsenate (AsO₄³⁻) via ligand exchange:

Efficiency: >95% removal at pH 5–7 .

Nanostructured Ceramics

-

La₂O₃ Nanoparticles :

Calcination of LaCl₃·xH₂O at 600°C:

Application: High-purity ceramics for optics . -

Doped ZnO :

Incorporation into ZnO lattice enhances photocatalytic activity:

Performance: 3x higher degradation rate for methylene blue vs. pure ZnO .

Hazardous Decomposition Products

Incompatible Reactions

Wissenschaftliche Forschungsanwendungen

Properties

- Chemical Formula : LaCl₃·xH₂O

- Molar Mass : Approximately 245.27 g/mol

- Solubility : Highly soluble in water and alcohols

Chemistry

- Catalyst in Organic Synthesis : Lanthanum(III) chloride is utilized as a mild Lewis acid for the conversion of aldehydes to acetals.

- Nanostructure Synthesis : It serves as a precursor for lanthanum-based nanostructures used in drug delivery systems.

Biology

- Calcium Channel Blockade : This compound is known to block divalent cation channels, particularly calcium channels, which are vital for various physiological processes. Its ability to modulate calcium signaling has implications for neurological research and potential therapeutic applications.

Medicine

- Pharmaceutical Development : Lanthanum(III) chloride is investigated for its cytotoxic effects against cancer cell lines, indicating potential as an anticancer agent.

Industry

- Water Treatment : It is employed in processes to remove arsenic and phosphate from water, contributing to environmental protection.

- Ceramics Production : The compound is used in the manufacture of high-temperature ceramics due to its thermal stability.

Case Studies

-

Cytotoxic Activity Study :

A study explored lanthanum(III) complexes containing 2-methylene-1,10-phenanthroline. Results indicated significant cytotoxicity against various cancer cell lines, suggesting potential therapeutic applications in oncology. -

Calcium Channel Blockade Research :

Research demonstrated that LaCl₃ effectively blocks calcium channels in neuronal cells, leading to decreased excitability and altered neurotransmitter release. This finding has implications for understanding calcium-related neurological disorders.

Wirkmechanismus

Lanthanum(III) chloride hydrate exerts its effects primarily through Lewis acid catalysis. As a Lewis acid, it acts as an electron pair acceptor, promoting the formation of new chemical bonds. This mechanism is crucial in various catalytic processes, including the high-pressure oxidative chlorination of methane to chloromethane .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

Biologische Aktivität

Overview

Lanthanum(III) chloride hydrate (LaCl₃·xH₂O) is a water-soluble compound with significant applications in both scientific research and medicine. Its biological activity is primarily associated with its ability to interact with divalent cation channels, particularly calcium channels, which play a crucial role in various physiological processes.

Target and Mode of Action

- Target : Divalent cation channels, especially calcium channels.

- Mode of Action : this compound blocks the activity of these channels, disrupting calcium ion transport and thereby affecting cellular signaling pathways. This blockade can lead to alterations in neurotransmitter release, muscle contraction, and other calcium-dependent processes.

Biochemical Pathways

- The compound's interference with calcium channels impacts several biochemical pathways, including those involved in neurotransmission and muscle contraction. Calcium ions are essential for various cellular functions, and their dysregulation can have significant biological consequences.

Pharmacokinetics

This compound exhibits high water solubility, which facilitates its bioavailability and distribution within biological systems. Research indicates that while trace amounts of lanthanum can accumulate in tissues such as the liver, spleen, kidneys, and brain after prolonged administration, it is significantly less than that observed with aluminum compounds. This suggests a potentially lower risk of toxicity associated with lanthanum.

Cellular Effects

The compound has been utilized in various experimental settings to study its effects on cellular processes:

- Cytotoxicity Studies : Lanthanum(III) complexes have shown cytotoxic effects against different cancer cell lines. For instance, studies indicate good cytotoxic activity against human cancer cell lines, suggesting its potential use as an anticancer agent .

- Nanostructure Synthesis : It serves as a precursor for synthesizing lanthanum-based nanostructures, which have applications in drug delivery and imaging.

Case Studies

- Cytotoxic Activity : A study investigated the synthesis and biological activity of lanthanum(III) complexes containing 2-methylene-1,10-phenanthroline. The results demonstrated that these complexes exhibited significant cytotoxicity against various cell lines, indicating their potential as therapeutic agents .

- Calcium Channel Blockade : Research has shown that LaCl₃ effectively blocks calcium channels in neuronal cells, leading to decreased excitability and altered neurotransmitter release. This effect has implications for understanding neurological disorders where calcium signaling is disrupted.

Research Applications

This compound finds applications across multiple fields:

- Biochemistry : Used to study calcium signaling pathways by blocking calcium influx.

- Medicine : Investigated for its potential use in treating conditions related to calcium dysregulation.

- Nanotechnology : Employed in synthesizing nanomaterials for drug delivery systems and other biomedical applications .

Summary of Biological Activity

| Aspect | Details |

|---|---|

| Chemical Formula | LaCl₃·xH₂O |

| Solubility | Highly water-soluble |

| Primary Target | Divalent cation (calcium) channels |

| Mechanism of Action | Blocks calcium channel activity |

| Cellular Effects | Cytotoxicity against cancer cells; disruption of calcium-dependent processes |

| Research Applications | Biochemical studies; nanostructure synthesis; potential therapeutic uses |

Q & A

Q. How can researchers synthesize Lanthanum(III) chloride hydrate (LaCl₃·xH₂O) with controlled hydration levels?

- Methodological Answer : LaCl₃·xH₂O is typically synthesized via hydration of anhydrous LaCl₃. A common approach involves dissolving La₂O₃ in hydrochloric acid under controlled stoichiometry, followed by crystallization at specific humidity levels. For example, heating La₂O₃ with HCl yields LaCl₃, which is then hydrated by exposure to controlled moisture . To isolate specific hydrates (e.g., hexa- or heptahydrate), vacuum drying at precise temperatures (e.g., 40–60°C) is used to avoid over-dehydration . Confirmation of hydration levels requires thermogravimetric analysis (TGA) paired with X-ray diffraction (XRD) to correlate mass loss with crystal structure .

Q. What safety precautions are critical when handling LaCl₃·xH₂O in laboratory settings?

- Methodological Answer : LaCl₃·xH₂O is classified as a skin and eye irritant (H318, H317) and may corrode metals (H290) . Key precautions include:

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust.

- Spill Management : Neutralize spills with sodium bicarbonate and collect residues in sealed containers for hazardous waste disposal .

- First Aid : For eye exposure, rinse with water for 15+ minutes and seek medical attention .

Q. How can researchers confirm the hydration state of LaCl₃·xH₂O experimentally?

- Methodological Answer : Combine TGA (to measure mass loss during dehydration) and XRD (to identify crystal phases). For example:

- TGA : Heating from 25°C to 200°C reveals mass loss corresponding to H₂O release. LaCl₃·7H₂O loses ~28% mass upon dehydration to LaCl₃ .

- XRD : Compare diffraction patterns to reference data (e.g., LaCl₃·3H₂O at 100°C vs. anhydrous LaCl₃ at 200°C) . Discrepancies in intermediate hydrates (e.g., LaCl₃·H₂O) may require supplementary techniques like IR spectroscopy to detect O-H stretches .

Advanced Research Questions

Q. How do reaction conditions (pH, counterions) influence the purity and phase of LaCl₃·xH₂O in aqueous synthesis?

- Methodological Answer : pH and counterions critically affect crystallization:

- pH Control : Neutral to slightly acidic conditions (pH 4–6) prevent hydrolysis to LaOCl (lanthanum oxychloride), which forms above pH 7 . Use buffers like ammonium chloride to stabilize La³⁺ ions.

- Counterion Effects : Acetate or nitrate ions may co-crystallize with LaCl₃, altering hydration behavior. For high-purity LaCl₃·xH₂O, use chloride-dominant solutions and avoid competing anions . Validate purity via inductively coupled plasma mass spectrometry (ICP-MS) to detect trace impurities (e.g., Ca²⁺, Mg²⁺) .

Q. What thermal decomposition pathways occur in LaCl₃·xH₂O, and how can conflicting phase data be resolved?

- Methodological Answer : Thermal decomposition proceeds as:

| Temperature | Phase Identified | Validation Method |

|---|---|---|

| 100°C | LaCl₃·3H₂O | XRD |

| 200°C | Anhydrous LaCl₃ | TGA-XRD |

| 460°C | LaOCl | XRD |

| Conflicts arise in intermediate steps (e.g., LaCl₃·H₂O at 120°C lacks reference XRD data). Resolve discrepancies by: |

- Cross-validating with Raman spectroscopy to detect Cl⁻/O²⁻ bonding shifts.

- Using elemental analysis to confirm stoichiometry during stepwise dehydration .

Q. How can researchers mitigate discrepancies in reported hydration states across literature?

- Methodological Answer : Discrepancies often stem from ambient humidity during synthesis or storage. Mitigation strategies include:

- Strict Humidity Control : Use desiccators with silica gel or saturated salt solutions.

- Standardized Reporting : Always specify synthesis conditions (e.g., drying time, temperature) and analytical methods (e.g., TGA heating rate).

- Interlaboratory Validation : Compare results with collaborative studies using shared reference samples .

Q. What role does LaCl₃·xH₂O play in blocking calcium channels, and how is this applied in biochemical assays?

- Methodological Answer : La³⁺ ions compete with Ca²⁺ for binding sites in voltage-gated calcium channels. To study this:

- Experimental Design : Prepare LaCl₃ solutions (1–10 mM in buffered saline) and apply to cell cultures. Monitor Ca²⁺ influx via fluorescence (e.g., Fura-2 dye).

- Controls : Include lanthanum-free buffers and verify specificity using Ca²⁺ channel agonists/antagonists . Note that hydration state affects La³⁺ solubility; use freshly prepared LaCl₃·7H₂O for consistent bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.